molecular formula C27H26N8O2 B2792340 5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1170371-25-1

5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2792340
CAS RN: 1170371-25-1
M. Wt: 494.559
InChI Key: SZCZOYRFRMDVNZ-UHFFFAOYSA-N
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Description

The compound “5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of these compounds involves the alkylation reaction of the corresponding amines with alkylating reagents . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the alkylation reaction of the corresponding amines with alkylating reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. For example, the yield of the synthesis was 57%; the melting point was 162–165 °C; and the IR Ranges (ATR, cm−1) were: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that similar compounds, such as 1-Phenylpiperazine, are known to be poisonous by ingestion and skin contact. They are also a skin and severe eye irritant .

properties

IUPAC Name

5-phenyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N8O2/c36-27(23-17-24(37-32-23)20-7-3-1-4-8-20)28-11-12-35-26-22(18-31-35)25(29-19-30-26)34-15-13-33(14-16-34)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCZOYRFRMDVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NOC(=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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